N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide
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Overview
Description
N-[(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenyl-2-pyrimidinecarboxamide is a member of pyrimidines.
Scientific Research Applications
Crystal and Molecular Structure Studies
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide has been explored for its structural characteristics. Rezinskikh et al. (2007) investigated the crystal and molecular structure of a related compound, N′-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide, using single crystal X-ray diffraction, highlighting its potential in structural chemistry research (Rezinskikh et al., 2007).
Biological Activity and Applications
The compound's analogs have demonstrated significant biological activities. For instance, Vasu et al. (2005) found that thiophene-3-carboxamide derivatives, which have a similar structure, exhibit antibacterial and antifungal activities. These findings suggest potential applications in developing antimicrobial agents (Vasu et al., 2005).
Synthesis and Chemical Transformations
The synthesis and chemical transformation of similar compounds have been a significant area of research. For instance, Harutyunyan et al. (2020) conducted a study on 4-(4-Aminophenyl)-2,6-diphenylpyrimidine, a compound with a similar structure, and explored its potential in various chemical transformations, which could be relevant for pharmaceutical and material science applications (Harutyunyan et al., 2020).
Potential in Drug Development
The compound's structural analogs have been investigated for their potential in drug development. Schroeder et al. (2009) researched substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrating their efficacy as kinase inhibitors, which indicates potential for similar compounds in therapeutic applications (Schroeder et al., 2009).
properties
Product Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
---|---|
Molecular Formula |
C25H20N4O3 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c1-32-23-13-12-17(14-22(23)30)16-26-29-25(31)24-27-20(18-8-4-2-5-9-18)15-21(28-24)19-10-6-3-7-11-19/h2-16,30H,1H3,(H,29,31)/b26-16+ |
InChI Key |
IZCIIXYLFYRZPN-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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